Methanone, [3-nitro-4-(1-pyrrolidinyl)phenyl]phenyl-
Overview
Description
Methanone, [3-nitro-4-(1-pyrrolidinyl)phenyl]phenyl- is a complex organic compound characterized by the presence of a methanone group attached to a phenyl ring, which is further substituted with a nitro group and a pyrrolidinyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methanone, [3-nitro-4-(1-pyrrolidinyl)phenyl]phenyl- typically involves the reaction of 3-nitro-4-(1-pyrrolidinyl)benzaldehyde with phenylmagnesium bromide, followed by oxidation to form the methanone group. The reaction conditions often include the use of anhydrous solvents and inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
Methanone, [3-nitro-4-(1-pyrrolidinyl)phenyl]phenyl- undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group under appropriate conditions.
Reduction: The methanone group can be reduced to a secondary alcohol.
Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Reagents like sodium methoxide and potassium tert-butoxide are used for nucleophilic aromatic substitution reactions.
Major Products Formed
Reduction of the nitro group: Forms 3-amino-4-(1-pyrrolidinyl)phenylmethanone.
Reduction of the methanone group: Forms 3-nitro-4-(1-pyrrolidinyl)phenylmethanol.
Substitution reactions: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Methanone, [3-nitro-4-(1-pyrrolidinyl)phenyl]phenyl- has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for drug development.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methanone, [3-nitro-4-(1-pyrrolidinyl)phenyl]phenyl- involves its interaction with specific molecular targets, such as enzymes and receptors. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The pyrrolidinyl group enhances the compound’s binding affinity to its targets, contributing to its overall activity.
Comparison with Similar Compounds
Similar Compounds
Methanone, (4-nitrophenyl)phenyl-: Similar structure but lacks the pyrrolidinyl group.
Methanone, (4-aminophenyl)phenyl-: Similar structure with an amino group instead of a nitro group.
Methanone, (4-chlorophenyl)phenyl-: Similar structure with a chloro group instead of a nitro group.
Uniqueness
Methanone, [3-nitro-4-(1-pyrrolidinyl)phenyl]phenyl- is unique due to the presence of both the nitro and pyrrolidinyl groups, which confer distinct chemical and biological properties
Properties
IUPAC Name |
(3-nitro-4-pyrrolidin-1-ylphenyl)-phenylmethanone | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O3/c20-17(13-6-2-1-3-7-13)14-8-9-15(16(12-14)19(21)22)18-10-4-5-11-18/h1-3,6-9,12H,4-5,10-11H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HHBAMTFXSSAHDN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=C(C=C(C=C2)C(=O)C3=CC=CC=C3)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60387647 | |
Record name | Methanone, [3-nitro-4-(1-pyrrolidinyl)phenyl]phenyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60387647 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
296.32 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
56106-96-8 | |
Record name | Methanone, [3-nitro-4-(1-pyrrolidinyl)phenyl]phenyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60387647 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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